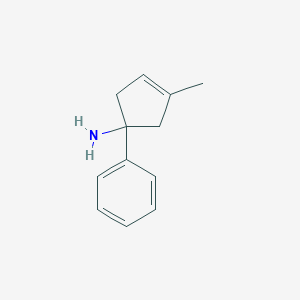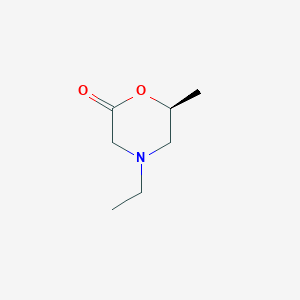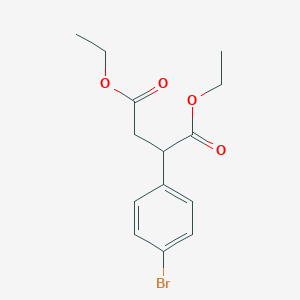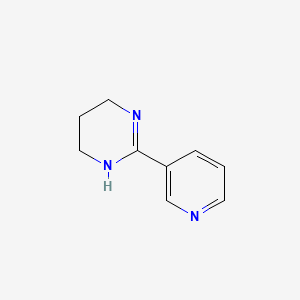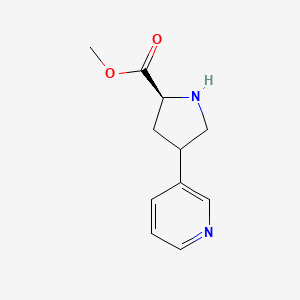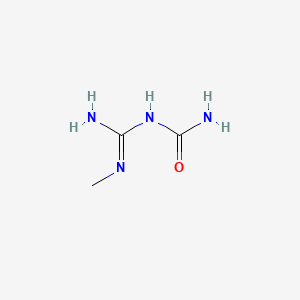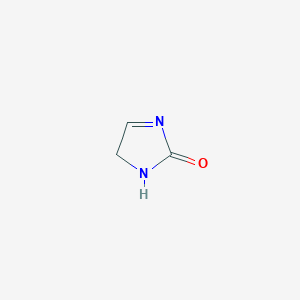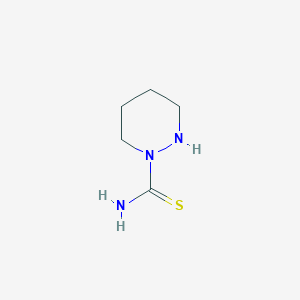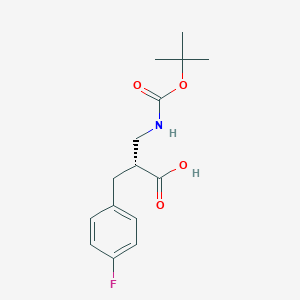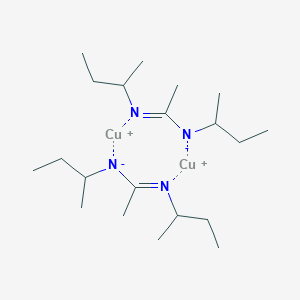
(N,n-di-sec-butylacetamidinato)copper(i)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N,n-di-sec-butylacetamidinato)copper(i) is an organometallic compound with the chemical formula C20H42Cu2N4. It is a copper complex that is often used in various chemical processes due to its unique properties. The compound is known for its stability and ability to act as a precursor in the deposition of copper films.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (N,n-di-sec-butylacetamidinato)copper(i) typically involves the following steps:
Formation of N,n-di-sec-butylacetamidine: This is achieved by reacting di-sec-butylamine with an amide in an organic solvent such as chloroform.
Reaction with Copper(I) Salt: The N,n-di-sec-butylacetamidine is then reacted with a copper(I) salt, such as copper(I) chloride, under an inert atmosphere to form (N,n-di-sec-butylacetamidinato)copper(i).
Industrial Production Methods
Industrial production methods for (N,n-di-sec-butylacetamidinato)copper(i) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(N,n-di-sec-butylacetamidinato)copper(i) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced back to copper(0) under certain conditions.
Substitution: The ligands in the compound can be substituted with other ligands to form different copper complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines under controlled conditions.
Major Products
The major products formed from these reactions include various copper complexes, such as copper(II) acetates, copper(0) nanoparticles, and substituted copper(I) complexes .
Scientific Research Applications
(N,n-di-sec-butylacetamidinato)copper(i) has several scientific research applications:
Chemical Vapor Deposition (CVD): The compound is used as a precursor for the deposition of copper films in the semiconductor industry.
Electrochemical Applications:
Mechanism of Action
The mechanism of action of (N,n-di-sec-butylacetamidinato)copper(i) involves the coordination of the copper center with the nitrogen atoms of the acetamidine ligands. This coordination stabilizes the copper(I) oxidation state and facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or film deposition .
Comparison with Similar Compounds
Similar Compounds
Copper(I) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Another copper(I) complex used in similar applications.
Copper(I) hexafluoroacetylacetonate: Known for its use in CVD processes.
Copper(I) chloride: A simpler copper(I) compound used in various chemical reactions.
Uniqueness
(N,n-di-sec-butylacetamidinato)copper(i) is unique due to its stability and ability to form strong coordination bonds with nitrogen ligands. This makes it particularly useful in applications requiring high thermal stability and precise control over copper deposition .
Properties
Molecular Formula |
C20H42Cu2N4 |
|---|---|
Molecular Weight |
465.7 g/mol |
IUPAC Name |
butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide;copper(1+) |
InChI |
InChI=1S/2C10H21N2.2Cu/c2*1-6-8(3)11-10(5)12-9(4)7-2;;/h2*8-9H,6-7H2,1-5H3;;/q2*-1;2*+1 |
InChI Key |
RUUJZWYITYFKCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[N-]C(=NC(C)CC)C.CCC(C)[N-]C(=NC(C)CC)C.[Cu+].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



